
2-Methyl Simvastatin (Mixture Of Diasteroisomers)
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Overview
Description
2-Methyl Simvastatin (Mixture Of Diasteroisomers) is a synthetic derivative of simvastatin, a well-known lipid-lowering agent. This compound is characterized by the presence of multiple chiral centers, leading to the formation of diastereomers. It is primarily used in research settings to study its pharmacological properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl Simvastatin involves several steps, starting from the fermentation product of Aspergillus terreus. The key steps include the methylation of simvastatin, followed by purification to obtain the desired diastereomeric mixture. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the methylation process .
Industrial Production Methods
Industrial production of 2-Methyl Simvastatin follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for the separation and analysis of diastereomers .
Chemical Reactions Analysis
Types of Reactions
2-Methyl Simvastatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pharmacological Properties
2-Methyl Simvastatin is known for its ability to inhibit HMG-CoA reductase, an enzyme crucial in the cholesterol biosynthesis pathway. The compound's structural modification—specifically the addition of a methyl group—enhances its potency compared to its parent compound, Simvastatin. This leads to improved lipid-lowering effects and potentially reduced side effects associated with traditional statin therapies.
Table 1: Comparison of Simvastatin and 2-Methyl Simvastatin
Property | Simvastatin | 2-Methyl Simvastatin |
---|---|---|
Chemical Structure | Contains a butyryl side chain | Contains an additional methyl group at C2 |
Mechanism of Action | HMG-CoA reductase inhibitor | Enhanced HMG-CoA reductase inhibition |
Lipid-Lowering Efficacy | Moderate | Higher than Simvastatin |
Side Effects | Myopathy, liver enzyme elevation | Potentially lower incidence of side effects |
Hyperlipidemia Treatment
The primary application of 2-Methyl Simvastatin is in the treatment of hyperlipidemia. Studies have demonstrated that it effectively lowers LDL cholesterol levels while raising HDL cholesterol levels, thereby improving the overall lipid profile of patients. The compound has been evaluated in various clinical settings, showing promising results in both monotherapy and combination therapy with other lipid-lowering agents such as ezetimibe.
Case Study: Ezetimibe/Simvastatin Combination Therapy
A notable case study involved a patient treated with a combination of ezetimibe and Simvastatin, where the introduction of 2-Methyl Simvastatin significantly improved lipid parameters without increasing adverse effects compared to traditional statin therapy .
Neuroprotective Effects
Emerging studies indicate that 2-Methyl Simvastatin may possess neuroprotective properties, which could be beneficial in conditions such as ischemic stroke. Preclinical models have demonstrated that statins can reduce neuronal damage and improve recovery outcomes post-stroke .
Safety Profile and Side Effects
While statins are generally well-tolerated, they are associated with some adverse effects such as myopathy and liver enzyme elevations. However, studies suggest that 2-Methyl Simvastatin may exhibit a more favorable safety profile due to its unique structure, which could lead to reduced muscle toxicity .
Mechanism of Action
2-Methyl Simvastatin exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, 2-Methyl Simvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparison with Similar Compounds
Similar Compounds
Simvastatin: The parent compound, widely used as a lipid-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and long half-life
Uniqueness
2-Methyl Simvastatin is unique due to its diastereomeric nature, which allows for the study of stereochemical effects on pharmacological activity. This makes it a valuable tool in research settings for understanding the relationship between stereochemistry and drug efficacy .
Biological Activity
2-Methyl Simvastatin is a derivative of simvastatin, a well-known HMG-CoA reductase inhibitor primarily used to lower cholesterol levels and reduce cardiovascular risk. This compound exists as a mixture of diastereoisomers, which may exhibit distinct biological activities. This article reviews the biological activity of 2-Methyl Simvastatin, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.
Simvastatin, including its methylated variant, functions primarily by inhibiting the HMG-CoA reductase enzyme, which plays a crucial role in cholesterol biosynthesis. By reducing cholesterol synthesis in the liver, simvastatin effectively lowers plasma cholesterol levels and has been associated with various pleiotropic effects that extend beyond lipid lowering.
- Cholesterol Synthesis Inhibition : The primary action of simvastatin is to decrease the production of mevalonate from HMG-CoA, leading to reduced cholesterol levels.
- Endothelial Function Improvement : Simvastatin enhances endothelial function by increasing nitric oxide (NO) production through the activation of the Akt/eNOS signaling pathway, promoting vasodilation and improving blood flow .
- Anti-inflammatory Effects : Simvastatin exhibits anti-inflammatory properties by modulating various inflammatory pathways, which may contribute to its protective cardiovascular effects.
Antimicrobial Activity
Recent studies have indicated that simvastatin demonstrates broad-spectrum antibacterial activity against Gram-positive bacteria. A study highlighted that simvastatin inhibited bacterial protein synthesis selectively while sparing mammalian mitochondrial protein synthesis . In vivo experiments showed significant reductions in bacterial load in MRSA-infected mice treated with topical simvastatin formulations .
Study | Pathogen | Treatment | Results |
---|---|---|---|
MRSA | 1% and 3% simvastatin | 75% and 90% reduction in bacterial count | |
Neutrophils | High-dose simvastatin in pneumonia patients | Improved NETosis and chemotaxis |
Immunomodulatory Effects
Simvastatin has been shown to enhance neutrophil function in elderly patients with community-acquired pneumonia. A randomized controlled trial found that high-dose simvastatin improved neutrophil extracellular trap formation (NETosis) and chemotaxis, leading to better clinical outcomes .
Clinical Studies and Findings
Several clinical studies have investigated the biological activity of simvastatin and its derivatives:
- Neutrophil Function : A pilot study demonstrated that simvastatin improved neutrophil function in older adults with pneumonia-associated sepsis, leading to enhanced immune responses .
- Mechanotransduction : Research indicates that simvastatin can target mechanotransduction pathways in uterine leiomyoma cells, suggesting potential therapeutic applications beyond cardiovascular disease .
Safety Profile and Side Effects
While generally well-tolerated, simvastatin can cause side effects such as myopathy and elevated liver enzymes. The incidence of myopathy increases significantly at higher doses (0.61% at 80 mg) compared to lower doses . Monitoring is essential for patients on long-term high-dose therapy.
Q & A
Basic Research Questions
Q. How can researchers differentiate diastereomers of 2-Methyl Simvastatin using spectroscopic and chromatographic methods?
- Methodological Answer : Diastereomers can be distinguished via chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For example, chiral HPLC columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) can separate diastereomers based on their distinct retention times. NMR analysis, particularly NOESY or ROESY experiments, can identify spatial arrangements of substituents by detecting nuclear Overhauser effects between non-equivalent protons .
Q. What experimental strategies are recommended for characterizing the stereochemical purity of 2-Methyl Simvastatin mixtures?
- Methodological Answer : Combine polarimetry with mass spectrometry (MS) and X-ray crystallography. Polarimetry measures optical rotation to assess enantiomeric excess, while MS-MS fragmentation patterns help identify diastereomer-specific ions. Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry, especially when resolving overlapping signals in NMR spectra .
Q. How do researchers validate analytical methods for quantifying diastereomeric impurities in 2-Methyl Simvastatin?
- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Perform linearity tests (e.g., 70–130% of target concentration), precision studies (repeatability and intermediate precision), and accuracy assessments via spike-and-recovery experiments. For example, gas chromatography (GC) with flame ionization detection (FID) can quantify residual solvents like 2-methyl tetrahydrofuran (THF), which impact chiral purity during synthesis .
Advanced Research Questions
Q. How does solvent selection influence diastereomeric ratio and yield during the synthesis of 2-Methyl Simvastatin?
- Methodological Answer : Solvent polarity and hydrogen-bonding capacity directly affect reaction stereoselectivity. For instance, 2-methyl THF, a chiral solvent, can induce diastereoselectivity in hydrogenation steps. Data from laboratory trials show that limiting residual 2-methyl THF to ≤3% (by GC area percentage) ensures ≥95% chiral purity of the product. Raman spectroscopy (905–930 cm⁻¹ peak) offers real-time monitoring of solvent content during scale-up .
Q. What strategies mitigate challenges in isolating individual diastereomers from 2-Methyl Simvastatin mixtures?
- Methodological Answer : Use crystallization-induced diastereomer resolution (CIDR). Optimize solvent systems (e.g., hexane/ethyl acetate gradients) to exploit solubility differences. For example, fractional crystallization at controlled temperatures (e.g., 0–5°C) can isolate the (3S,5S)-dihydroxy diastereomer with >99% purity, as confirmed by HPLC .
Q. How do structural modifications of 2-Methyl Simvastatin affect its pharmacological activity compared to parent compounds?
- Methodological Answer : Conduct comparative molecular docking and in vitro assays. For instance, methyl substitution at C2 alters binding affinity to HMG-CoA reductase. Enzymatic assays using liver microsomes can quantify IC₅₀ values, while cytotoxicity studies (e.g., MTT assays) evaluate tissue-specific effects. Data from such studies reveal that diastereomer-specific interactions with cytochrome P450 enzymes influence metabolic stability .
Q. What computational approaches predict the physicochemical properties of 2-Methyl Simvastatin diastereomers?
- Methodological Answer : Apply density functional theory (DFT) and molecular dynamics (MD) simulations. DFT calculations (e.g., B3LYP/6-31G*) predict logP values and aqueous solubility, validated against experimental data from shake-flask methods. MD simulations model micellar solubilization in self-microemulsifying drug delivery systems (SMEDDS), aiding formulation design .
Properties
CAS No. |
774611-54-0 |
---|---|
Molecular Formula |
C26H40O5 |
Molecular Weight |
432.601 |
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-5-methyl-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C26H40O5/c1-7-26(5,6)25(29)31-22-13-15(2)12-18-9-8-16(3)20(23(18)22)11-10-19-14-21(27)17(4)24(28)30-19/h8-9,12,15-17,19-23,27H,7,10-11,13-14H2,1-6H3/t15-,16-,17?,19+,20-,21+,22-,23-/m0/s1 |
InChI Key |
NJRLXFRIDIFWPB-ZURORQQOSA-N |
SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(C(C(=O)O3)C)O)C |
Synonyms |
2,2-Dimethyl-(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-5-methyl-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester Butanoic Acid |
Origin of Product |
United States |
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